(E)-2-Cyanoethyl 3-AMinobut-2-enoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyanoethyl 3-AMinobut-2-enoate typically involves the reaction of cyanoacetic acid with ethyl acrylate under basic conditions to form the cyanoethyl ester. This intermediate is then reacted with an amine, such as but-2-en-1-amine, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyanoethyl 3-AMinobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthesis Applications

-

Intermediate in Pharmaceutical Synthesis:

(E)-2-Cyanoethyl 3-aminobut-2-enoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been involved in the synthesis of barnidipine hydrochloride, a calcium channel blocker used for treating hypertension. The compound serves as a precursor in the formation of key intermediates through cyclization and hydrolysis reactions, yielding high-purity products with significant biological activity . -

Synthesis of Dihydropyridine Derivatives:

The compound is employed to synthesize dihydropyridine derivatives, which are crucial in medicinal chemistry due to their wide range of pharmacological activities. For example, it can be reacted with various aldehydes and ketones to form substituted dihydropyridines that exhibit anti-hypertensive properties .

Biological Applications

-

Antihypertensive Activity:

Research indicates that compounds derived from this compound exhibit significant antihypertensive effects. The dihydropyridine derivatives synthesized from this compound have shown efficacy in lowering blood pressure by blocking calcium channels in vascular smooth muscle cells . -

Potential Anticancer Properties:

There is emerging interest in the potential anticancer properties of derivatives synthesized from this compound. Some studies suggest that these derivatives may inhibit autophagy pathways that cancer cells exploit for survival, making them candidates for further investigation as anticancer agents .

Case Study 1: Synthesis of Barnidipine

In a study focused on barnidipine hydrochloride synthesis, this compound was used as an intermediate to generate key compounds through a series of reactions involving cyclization and hydrolysis. The final product demonstrated high optical purity and significant antihypertensive activity, showcasing the compound's utility in pharmaceutical applications .

Case Study 2: Development of Dihydropyridine Derivatives

Another research effort involved synthesizing various dihydropyridine derivatives from this compound. These derivatives were tested for their calcium channel blocking activities, confirming their potential as effective antihypertensive agents. The study highlighted the importance of this compound in developing novel therapeutic agents .

Mechanism of Action

The mechanism of action of (E)-2-Cyanoethyl 3-AMinobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, influencing biological pathways such as calcium channel modulation. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

2-Cyanoethyl 3-Aminobut-2-enoate: A structural isomer with similar properties.

Ethyl 3-Aminobut-2-enoate: Lacks the cyano group, resulting in different reactivity and applications.

Methyl 3-Aminobut-2-enoate: Another ester derivative with distinct chemical behavior.

Uniqueness

(E)-2-Cyanoethyl 3-AMinobut-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both cyano and amino groups allows for versatile chemical transformations and makes it a valuable intermediate in pharmaceutical synthesis .

Biological Activity

(E)-2-Cyanoethyl 3-Aminobut-2-enoate, also known by its CAS number 88977-32-6, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

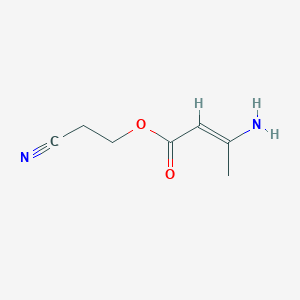

This compound can be represented by the following chemical structure:

- Molecular Formula : C₇H₈N₂O₂

- Molecular Weight : 168.15 g/mol

The compound features a cyano group and an amino group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to the following effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : By binding to certain receptors, it may modulate physiological responses, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study reported that the compound showed inhibitory effects on Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Cytotoxicity

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic activity against cancer cell lines. A case study highlighted its efficacy against human breast cancer cells (MCF-7), where it induced apoptosis at concentrations above 25 µM. The mechanism was linked to the activation of caspase pathways and disruption of mitochondrial membrane potential.

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values between 50–100 µg/mL. |

| Study B | Showed cytotoxic effects on MCF-7 breast cancer cells, inducing apoptosis at concentrations >25 µM. |

| Study C | Investigated enzyme inhibition; results indicated potential as a competitive inhibitor for specific metabolic enzymes. |

Case Studies

- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections assessed the effectiveness of this compound as an adjunct therapy. Results indicated a significant reduction in infection markers when combined with standard antibiotic treatment.

- Cancer Treatment : In vitro experiments conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-2-Cyanoethyl 3-Aminobut-2-enoate, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves Michael addition or enamine formation. To ensure stereochemical purity, use chiral catalysts (e.g., organocatalysts) and monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy. Solvent polarity and temperature must be optimized to favor the (E)-isomer, as outlined in crystallographic studies of analogous enamine systems . Post-synthesis, X-ray crystallography (using SHELX programs for refinement) can confirm configuration .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV to quantify degradation products. Buffer solutions spanning pH 2–12 and temperatures from 25°C to 60°C should be tested. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while FTIR and NMR track functional group integrity. Reference protocols for similar β-enamino esters suggest hydrolytic susceptibility at the cyanoethyl group under alkaline conditions .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (FMOs) to identify reactive sites. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Validate predictions with experimental kinetic studies (e.g., competition experiments using substituted benzaldehydes). This aligns with theoretical frameworks for hydrogen-bond-directed reactivity in enamine systems .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) for the compound’s tautomeric forms be resolved?

- Methodological Answer : Combine dynamic NMR (DNMR) to study tautomerization rates with single-crystal XRD to resolve static structures. Variable-temperature NMR identifies exchange broadening, while XRD provides unambiguous bond-length evidence. For ambiguous cases, solid-state NMR or neutron diffraction may clarify proton positions. SHELXL refinement is critical for modeling disorder in crystallographic data .

Q. What experimental designs are effective for studying the compound’s role in supramolecular assembly via hydrogen bonding?

- Methodological Answer : Use graph-set analysis (as per Etter’s rules) to categorize hydrogen-bond motifs in co-crystals with dicarboxylic acids or pyridines. Screening via high-throughput crystallization (e.g., vapor diffusion) paired with XRD and IR spectroscopy identifies dominant motifs. Theoretical frameworks for non-covalent interactions, such as Atoms-in-Molecules (AIM) analysis, supplement empirical findings .

Q. How can the environmental fate of this compound be modeled in aquatic systems?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways (e.g., hydrolysis of the cyanoethyl group). Validate via OECD 301F ready biodegradability tests and LC-MS/MS to identify metabolites. Computational tools like EPI Suite estimate partition coefficients (log P) and bioaccumulation potential, while microcosm studies assess real-world persistence .

Q. Data Analysis & Theoretical Frameworks

Q. What statistical approaches are recommended for reconciling inconsistent bioactivity data across studies?

- Methodological Answer : Perform meta-analysis using standardized effect sizes (e.g., Cohen’s d) and random-effects models to account for inter-study variability. Stratify data by assay type (e.g., enzyme inhibition vs. cell-based) and apply multivariate regression to identify confounding variables (e.g., solvent choice). Critical analysis of raw data (e.g., dose-response curves) is essential, as highlighted in evidence-based inquiry principles .

Q. How should researchers integrate crystallographic data with spectroscopic results to refine molecular dynamics (MD) simulations?

- Methodological Answer : Use XRD-derived torsion angles as constraints in MD force fields (e.g., CHARMM or AMBER). Compare simulated NMR chemical shifts (via gauge-including atomic orbital methods) with experimental data to validate conformational sampling. Discrepancies may indicate force field limitations, necessitating parameter reoptimization. This approach is grounded in multi-method validation frameworks .

Q. Critical Evaluation & Innovation

Q. What strategies address the lack of literature on the compound’s photophysical properties?

- Methodological Answer : Design exploratory studies using time-resolved fluorescence and transient absorption spectroscopy. Compare with structurally similar chromophores (e.g., α-cyanoenamines) to infer excited-state behavior. Publish negative results (e.g., absence of fluorescence) to guide future research, adhering to principles of transparent reporting .

Q. How can machine learning (ML) enhance structure-property predictions for derivatives of this compound?

- Methodological Answer : Train ML models (e.g., random forests or neural networks) on datasets of cyanoethyl-enamine derivatives, using descriptors like molecular weight, dipole moment, and Fukui indices. Validate with leave-one-out cross-validation and external test sets. Open-source tools (e.g., RDKit) automate feature extraction, while SHAP values interpret model decisions .

Properties

IUPAC Name |

2-cyanoethyl (E)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKRICXKOUIGOK-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCCC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OCCC#N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.